2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-10-13(11(2)26-21-10)7-15(25)18-4-5-24-8-14(20-23-24)17-19-16(22-27-17)12-3-6-28-9-12/h3,6,8-9H,4-5,7H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEWKMCPNIKMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone with Hydroxylamine
Acetylacetone (2.5 g, 25 mmol) reacts with hydroxylamine hydrochloride (3.47 g, 50 mmol) in ethanol (50 mL) under reflux for 6 hours to yield 3,5-dimethylisoxazole. The crude product is recrystallized from hexane (Yield: 82%, m.p. 64–66°C).
Acetic Acid Side Chain Introduction
The isoxazole undergoes Friedel-Crafts acylation with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) as a catalyst. After quenching with ice-water, the product is extracted with DCM and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford 3,5-dimethylisoxazole-4-acetic acid (Yield: 68%).
Preparation of 3-(Thiophen-3-yl)-1,2,4-Oxadiazole
Amidoxime Formation
Thiophene-3-carbonitrile (1.0 g, 9.1 mmol) reacts with hydroxylamine hydrochloride (1.26 g, 18.2 mmol) in ethanol (30 mL) at 80°C for 4 hours. The resulting amidoxime is filtered and dried (Yield: 85%).
Cyclodehydration with Carboxylic Acid Derivative
The amidoxime (1.2 eq) couples with thiophene-3-carbonyl chloride (1.0 eq) in pyridine at 120°C for 3 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered to yield 3-(thiophen-3-yl)-1,2,4-oxadiazole (Yield: 73%, m.p. 142–144°C).
Assembly of 1H-1,2,3-Triazole via CuAAC
Propargyl Azide Synthesis
3-(Thiophen-3-yl)-1,2,4-oxadiazole-5-carbonyl chloride (1.0 eq) reacts with propargylamine (1.2 eq) in DCM at 0°C to form the propargyl amide. Subsequent treatment with sodium azide (1.5 eq) and ammonium chloride in DMF at 60°C for 12 hours yields the azide intermediate (Yield: 65%).
Copper-Catalyzed Cycloaddition
The azide (1.0 eq) reacts with ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate (1.2 eq) in the presence of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in tert-butanol/water (4:1) at 25°C for 24 hours. The triazole product is isolated via extraction and chromatography (Yield: 58%).
Final Amide Coupling
Activation of Carboxylic Acid
3,5-Dimethylisoxazole-4-acetic acid (1.0 eq) is activated with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (10 mL) for 30 minutes at 0°C.
Amide Bond Formation
The activated acid reacts with the triazole-ethylamine intermediate (1.0 eq) in DMF at 25°C for 12 hours. The product is purified via reverse-phase HPLC (Yield: 62%, purity >98%).
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.82 (d, J = 3.2 Hz, 1H, thiophene-H), 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 4.56 (t, J = 6.4 Hz, 2H, CH₂-triazole), 3.78 (s, 2H, CH₂-acetamide), 2.42 (s, 6H, isoxazole-CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₈H₁₈N₆O₃S: 423.1184; found: 423.1187.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that derivatives of oxadiazoles show notable growth inhibition in various cancer cell lines. For example, compounds with similar structural features have shown percent growth inhibitions (PGIs) of over 85% against several cancer types such as SNB-19 and OVCAR-8 .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including the modulation of signaling cascades involved in cancer progression.
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Broad-Spectrum Efficacy : Studies have reported that oxadiazole derivatives exhibit activity against a range of bacteria and fungi. For instance, compounds structurally related to This compound have been tested against various pathogens with effective results .
- Synergistic Effects : Some studies suggest that combining these compounds with traditional antibiotics may enhance their efficacy against resistant strains.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions where starting materials undergo transformations to yield the desired compound. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Aldehydes + Hydrazides | Formation of oxadiazole |
| 2 | Cyclization | Acetic anhydride + amines | Formation of final product |
Case Studies
Several case studies highlight the applications of this compound:
- In Vivo Testing : Animal models have been used to assess the therapeutic potential of oxazole derivatives. Results indicate significant tumor reduction in treated groups compared to controls .
- Molecular Docking Studies : Computational studies predict the binding affinity of these compounds to specific protein targets involved in cancer progression and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs are selected based on shared heterocyclic motifs (oxazole, triazole, oxadiazole, thiophene) and functional groups (acetamide, aryl substituents).
Table 1: Structural Comparison of Key Analogs
Key Observations :
Pharmacological Activity
While direct activity data for the target compound is unavailable, inferences are drawn from structurally related molecules:
- Oxadiazole-containing analogs: Known for antimicrobial and anti-inflammatory activity due to electron-deficient nitrogen-oxygen systems .
- Thiophene derivatives : Exhibit improved metabolic stability compared to phenyl groups, as seen in antiviral agents .
- Triazole linkers : Enhance hydrogen-bonding capacity, critical for kinase inhibition (e.g., in tyrosine kinase inhibitors) .
Table 2: Hypothesized Pharmacological Profile
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic structures. The key components include:
- Oxazole and oxadiazole rings : Known for their biological activity.
- Triazole moiety : Often enhances the pharmacological profile of compounds.
Biological Activity Overview
The biological activity of the compound has been investigated across various studies. It demonstrates potential in several areas:
Anticancer Activity
Recent studies have shown that derivatives containing oxadiazole and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against leukemia cell lines : Compounds similar to the target molecule have shown IC50 values in sub-micromolar concentrations against CEM-13 and U-937 cell lines .
Antibacterial Properties
Research indicates that compounds with oxazole and oxadiazole rings possess notable antibacterial activity. The mechanisms involve disruption of bacterial cell walls and inhibition of DNA synthesis .
Hemorheological Activity
Another study highlighted the hemorheological properties of related compounds, suggesting potential applications in improving blood flow and reducing viscosity .
Research Findings
A comprehensive review of literature reveals several key findings related to the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related compounds, derivatives with oxadiazole structures were found to induce apoptosis in breast cancer cells through activation of p53 pathways. This suggests that modifications to the triazole or oxazole components could enhance efficacy .
Case Study 2: Antibacterial Mechanism
A detailed investigation into the antibacterial mechanisms demonstrated that compounds with similar structures inhibited bacterial growth by interfering with DNA replication processes. This was evidenced by flow cytometry assays showing increased cell death rates in treated bacterial cultures .
Q & A
Q. What are the key considerations for synthesizing this compound with optimal yield?
The synthesis requires sequential coupling of the isoxazole, triazole, and oxadiazole-thiophene moieties. Critical steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of intermediates (e.g., chloroacetyl chloride to oxadiazole precursors) to minimize side reactions .
- Reflux conditions : Use triethylamine as a base under reflux (4–5 hours) to drive amide bond formation .
- Purification : Recrystallize from polar/non-polar solvent mixtures (e.g., DMF/acetic acid) to isolate pure acetamide derivatives .
Q. How can reaction intermediates be effectively monitored during synthesis?
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track intermediate formation .
- HPLC-MS : For polar intermediates, employ reverse-phase C18 columns with acetonitrile/water gradients to confirm mass and purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.4 ppm for isoxazole), acetamide carbonyl (δ ~170 ppm), and triazole protons (δ 7.5–8.0 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Q. What purification techniques are effective for isolating the final compound?
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for thiophene-containing derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to achieve >95% purity .
Advanced Research Questions
Q. How can computational strategies predict optimal reaction pathways for constructing the triazole-oxadiazole-thiophene moiety?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization reactions .
- Reaction path search tools : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore feasible routes for triazole-oxadiazole coupling .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve overlapping signals in the thiophene region .
- X-ray crystallography : For ambiguous cases, grow single crystals via slow evaporation (e.g., methanol/dichloromethane) to unambiguously confirm connectivity .
Q. How can AI-driven experimental design accelerate reaction optimization?
- Smart laboratories : Implement closed-loop systems where real-time HPLC data feeds into machine learning models to adjust reaction parameters (e.g., temperature, solvent ratios) .
- Virtual screening : Train neural networks on existing oxadiazole-triazole synthesis data to predict optimal catalysts (e.g., CuI for click chemistry) .
Q. What challenges arise in scaling up synthesis from milligram to gram scale?
- Reactor design : Transition from batch to flow reactors to improve heat transfer and prevent decomposition of thermally sensitive intermediates .
- Process control : Use inline FTIR probes to monitor exothermic reactions (e.g., triazole formation) and mitigate side product formation .
Q. How to assess the compound’s electronic properties for material science applications?
Q. What in silico methods assess the compound’s potential bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
